

# CAS number 153259-31-5 chemical structure

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## Compound of Interest

Compound Name: 2-(Chloromethyl)-4-(3-methoxypropoxy)-3-methylpyridine

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An In-depth Technical Guide to 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine Hydrochloride (CAS: 153259-31-5)

This technical guide provides a comprehensive overview of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride, a key chemical intermediate in the synthesis of the proton pump inhibitor, Rabeprazole.[1][2] This document is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

## Chemical Identity and Properties

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is a pyridine derivative that serves as a critical building block in the pharmaceutical industry.[1] Its chemical structure is characterized by a pyridine ring substituted with a chloromethyl group, a methyl group, and a methoxypropoxy side chain.

Chemical Structure:

Caption: Chemical structure of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride.

## Quantitative Physicochemical Data

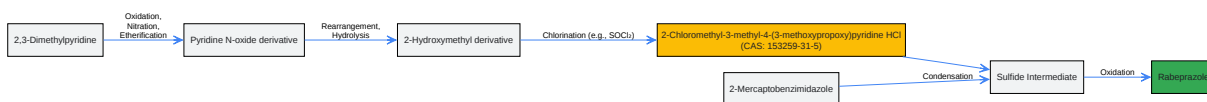
The key physicochemical properties of this compound are summarized in the table below for easy reference.

Property	Value	Reference(s)
Molecular Formula	C <sub>11</sub> H <sub>17</sub> Cl <sub>2</sub> NO <sub>2</sub>	[2][3][4]
Molecular Weight	266.16 g/mol	[2][3][4]
Appearance	White to off-white solid	[1][5]
Melting Point	112-115 °C	[1]
Boiling Point	~360 °C at 760 mmHg	[1]
Flash Point	171.5 °C	[1]
Solubility	Slightly soluble in Chloroform and Methanol	[5]
Storage Temperature	2-8 °C, under inert atmosphere	[5]
Exact Mass	265.0636342 g/mol	[3][4]
Topological Polar Surface Area	31.4 Å <sup>2</sup>	[3][4]

## Synthesis Pathway

This compound is a pivotal intermediate in the multi-step synthesis of Rabeprazole. The general synthetic route involves the modification of a pyridine precursor, culminating in the formation of the title compound, which is then typically reacted with 2-mercaptobenzimidazole. [6]

A common synthetic approach starts from 2,3-dimethylpyridine, which undergoes a series of reactions including oxidation, nitration, and chlorination, followed by etherification and rearrangement to yield the desired product.[7]



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Caption: Simplified synthetic pathway for Rabeprazole, highlighting the role of the title compound.

## Experimental Protocols

Detailed, step-by-step experimental protocols for the synthesis of this intermediate are often proprietary. However, based on patent literature, a general procedure for the chlorination step can be outlined.

### General Protocol for Chlorination

This protocol describes the conversion of the corresponding hydroxymethyl precursor to the final chlorinated product.

Disclaimer: This is a generalized protocol and requires optimization and adherence to all laboratory safety procedures.

Materials:

- 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine
- Thionyl chloride ( $\text{SOCl}_2$ )
- Anhydrous dichloromethane

Procedure:

- Dissolve 2-Hydroxymethyl-4-(3-methoxypropoxy)-3-methylpyridine in anhydrous dichloromethane in a round-bottom flask equipped with a magnetic stirrer and under an inert atmosphere (e.g., nitrogen or argon).<sup>[8]</sup>
- Cool the solution in an ice bath to 0-5 °C.
- Slowly add thionyl chloride dropwise to the stirred solution, maintaining the temperature below 25 °C.<sup>[8]</sup>

- After the addition is complete, allow the reaction mixture to warm to room temperature and stir until the starting material is consumed, as monitored by Thin Layer Chromatography (TLC).[8]
- Upon completion, concentrate the reaction mixture under reduced pressure to remove the solvent and excess thionyl chloride.[8]
- The resulting crude product, 2-chloromethyl-4-(3-methoxypropoxy)-3-methylpyridine hydrochloride, can then be purified, for example, by recrystallization from an appropriate solvent system.

## Safety and Handling

2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride is classified as a hazardous substance and should be handled with appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Work should be conducted in a well-ventilated fume hood.

GHS Hazard Statements:

- H302: Harmful if swallowed.[3]
- H315: Causes skin irritation.[3]
- H318/H319: Causes serious eye damage/irritation.[3]
- H335: May cause respiratory irritation.[3]

For detailed safety information, always refer to the latest Safety Data Sheet (SDS) provided by the supplier.

## Spectroscopic Data

While specific spectra are not publicly available, analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy are crucial for the structural confirmation and purity assessment of this compound. Some sources indicate the availability of HPLC and LC-MS data for this compound. [9] A patent for a related synthesis provides some  $^1\text{H}$  NMR data for the precursor, 2-

Hydroxymethyl-4-(3-methoxypropoxy)-3-methyl pyridine hydrochloride, which may serve as a useful comparison:  $^1\text{H}$  NMR in  $\text{CDCl}_3$   $\delta$ (ppm); 1.97-2.01 (m, 2H), 2.01(s, 3H), 3.20 (s, 3H), 3.40(t,2H), 4.34-4.39 (t,2H), 4.87 (s, 2H), 7.29-7.39(d, 1H), 8.85 (d, 1H).[10]

This guide provides a foundational understanding of 2-Chloromethyl-3-methyl-4-(3-methoxypropoxy)pyridine hydrochloride. For further in-depth research and development, consulting primary literature and chemical supplier documentation is recommended.

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